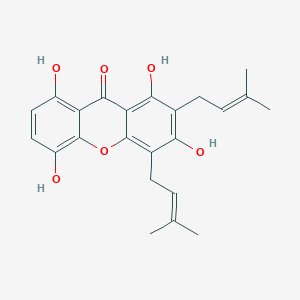
Gartanin
描述
Gartanin is a natural xanthone compound found in the pericarp of the mangosteen fruit (Garcinia mangostana). It is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties . This compound has been the subject of extensive research due to its potential therapeutic applications in various fields.
科学研究应用
作用机制
Target of Action
Gartanin, a natural xanthone found in mangosteen, has been shown to target a variety of cellular components. It has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important biological targets in Alzheimer’s disease . In cancer cells, it has been shown to target various molecular pathways .
Mode of Action
This compound interacts with its targets in several ways. It has been shown to inhibit the activity of AChE and BuChE, enzymes that play a key role in the progression of Alzheimer’s disease . In cancer cells, this compound induces cell cycle arrest and autophagy, and suppresses migration involving PI3K/Akt/mTOR and MAPK signalling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to induce HO-1 expression independent of nuclear factor erythroid-derived 2-like 2 (Nrf2), and increase the protein expression of phosphorylation of AMP-activated protein kinase (AMPK) and its downstream signal molecules, Sirtuin activator (SIRT1) and peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) . These pathways play a crucial role in neuroprotection against oxidative injury.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to effectively reduce glutamate-induced intracellular ROS generation and mitochondrial depolarization . In cancer cells, this compound induces cell cycle arrest and autophagy, and suppresses migration . It also has been shown to inhibit the secretion and activity of matrix metalloproteinases 2/9 (MMP-2/-9) .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the extraction temperature can affect the concentrations of this compound extracted from mangosteen pericarp . Moreover, this compound’s ability to penetrate the BBB suggests that it can act in the brain environment .
生化分析
Biochemical Properties
Gartanin interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to effectively reduce glutamate-induced intracellular ROS generation and mitochondrial depolarization . This compound also induces HO-1 expression, independent of nuclear factor erythroid-derived 2-like 2 (Nrf2) . The inhibitory effects of this compound on glutamate-induced apoptosis were partially blocked by small interfering RNA-mediated knockdown of HO-1 .
Cellular Effects
This compound has shown to have protective effects on neurons against glutamate-induced cell death in HT22 cells . It prevents the detrimental effects of glutamate on cell survival . In addition, this compound has been found to suppress proliferation and inhibit migration in T98G glioma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been identified as a novel NEDDylation inhibitor, inducing Skp2 degradation, FBXW2 expression, and autophagy . It inhibits NEDD8 conjugations to both Cullin1 and Ubc12 in prostate cancer cell lines . This compound also down-regulates the protein expressions of CYP2C9 and CYP2D6 .
Temporal Effects in Laboratory Settings
This compound has shown to decrease viability and inhibit proliferation of prostate cancer cells in a dose-dependent manner over time . It induces apoptosis as evidenced by TUNEL staining, increased caspase-3 and Bax/Bcl-2 ratio .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not extensively studied, it has been found that xanthones, including this compound, from Garcinia mangostana have shown reduction in neuronal inflammation in animal models .
Metabolic Pathways
This compound is metabolized via phase I and phase II metabolism (sulfation), as predicted by in silico and in vitro skin permeation strategies . Five CYP-catalysed metabolites and three glucuronosyltransferase (UGT)-catalysed metabolites were identified .
Transport and Distribution
This compound has been found to interact with bovine serum albumin (BSA), suggesting its potential for transport and distribution within cells and tissues . The interaction between this compound and BSA was found to be concentration-dependent, revealing changes in protein conformation and stability .
准备方法
Synthetic Routes and Reaction Conditions: Gartanin can be extracted from the mangosteen pericarp using various methods. One common method involves the use of deep eutectic solvents (DES) combined with ultrasonic-assisted extraction. The optimal conditions for this method include an ultrasonic power of 500 W, water content of 28%, solid-liquid ratio of 1:18 g/mL, extraction temperature of 55°C, and extraction time of 73 minutes . Another method involves the use of high-performance liquid chromatography (HPLC) for the separation and quantification of this compound from mangosteen rind extract .
Industrial Production Methods: The industrial production of this compound typically involves large-scale extraction from mangosteen pericarp using solvents such as ethanol or methanol. The extract is then purified using techniques like solid-phase extraction (SPE) or macroporous resin enrichment .
化学反应分析
Types of Reactions: Gartanin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from the reactions involving this compound include various oxidized and reduced derivatives, which retain the core xanthone structure and exhibit similar pharmacological activities .
相似化合物的比较
Gartanin is structurally similar to other xanthones found in mangosteen, such as α-mangostin and γ-mangostin. it exhibits unique pharmacological properties that distinguish it from these compounds:
γ-Mangostin: This compound has strong anti-cancer properties and is effective in inhibiting the growth of various cancer cell lines.
Garcinone C and Garcinone D: These xanthones also exhibit antioxidant and neuroprotective properties but differ in their specific molecular targets and mechanisms of action.
属性
IUPAC Name |
1,3,5,8-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)5-7-13-19(26)14(8-6-12(3)4)22-18(20(13)27)21(28)17-15(24)9-10-16(25)23(17)29-22/h5-6,9-10,24-27H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXQLGQIDIPMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187024 | |
| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gartanin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33390-42-0 | |
| Record name | Gartanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33390-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033390420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gartanin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
167 °C | |
| Record name | Gartanin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


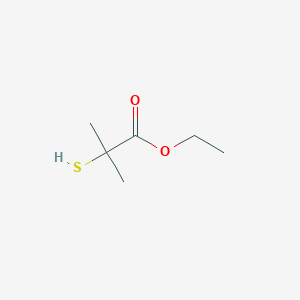
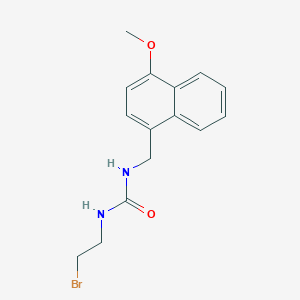
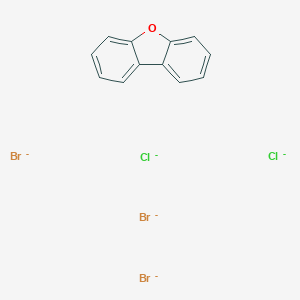
![5-[2-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B23045.png)

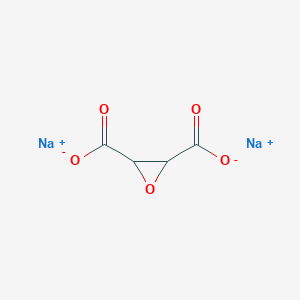
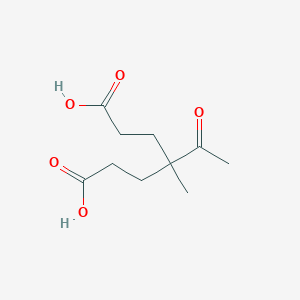
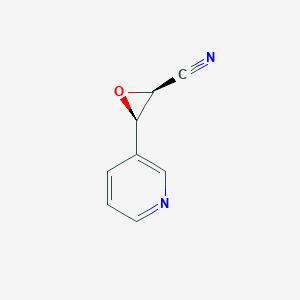
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
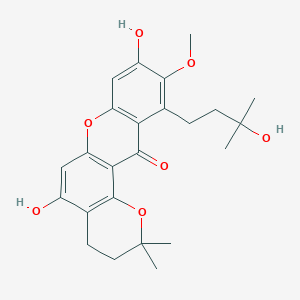
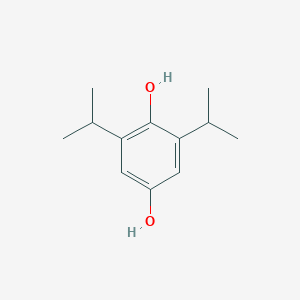
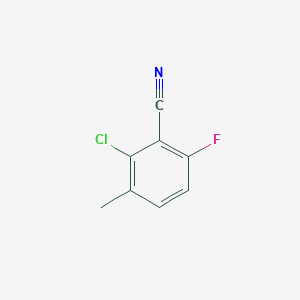
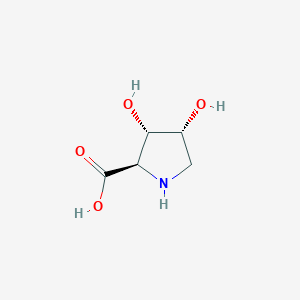
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one](/img/structure/B23086.png)
